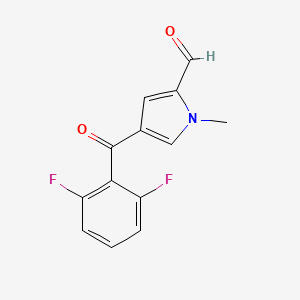

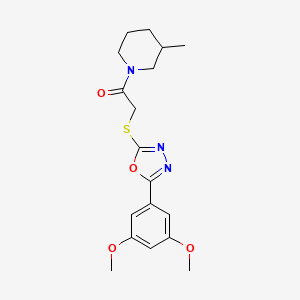

4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves reactions with 2,6-difluorobenzoyl chloride . For instance, the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate gives 2,6-difluorobenzoyl isocyanate, which can react with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .科学的研究の応用

Chemical Synthesis and Transformation

4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, as part of the broader category of pyrrole derivatives, plays a significant role in chemical synthesis and transformations. For instance, Clarke et al. (1985) explored the reactions of formylchromone derivatives, demonstrating the versatility of pyrrole compounds in synthesizing various chemical structures. They highlighted the transformation of 3-formylchromones into pyrroles and pyridines, showcasing the chemical's utility in creating complex molecules through bi-functional nucleophiles Clarke et al., 1985.

Photophysical Properties and Molecular Sensing

The photophysical properties of pyrrole derivatives, including this compound, have been extensively studied for their applications in molecular sensing and fluorescence. Telore et al. (2015) synthesized a series of push–pull chromophoric extended styryls from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde), highlighting the significant intramolecular charge transfer and aggregation-induced emission properties. These properties make them suitable for applications in fluorescence molecular rotors for viscosity sensing Telore et al., 2015.

Antimicrobial Agents

The antimicrobial applications of pyrrole derivatives, including this compound, are noteworthy. Bhat et al. (2016) synthesized a new series of compounds showcasing broad-spectrum antimicrobial activities, indicating the potential of such chemicals in developing new antimicrobial agents. These compounds' efficacy against bacterial and fungal strains suggests their importance in medical research and pharmaceutical development Bhat et al., 2016.

Genetic Alphabet Expansion

In the realm of genetic research, pyrrole-2-carbaldehyde derivatives offer a unique avenue for expanding the genetic alphabet. Mitsui et al. (2003) developed an unnatural hydrophobic base pair with shape complementarity between pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine. This study underscores the potential of pyrrole derivatives in creating novel base pairs, contributing to the development of synthetic biology and the expansion of the genetic code Mitsui et al., 2003.

作用機序

Target of Action

Related compounds such as diflubenzuron and N-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamine are known to act on insects, suggesting that this compound may also target similar organisms.

Mode of Action

Diflubenzuron, a related compound, is known to act as an insecticide . It interferes with the synthesis of chitin, a major component of the insect cuticle . This suggests that 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde might have a similar mode of action.

Biochemical Pathways

Based on the mode of action of related compounds, it can be inferred that this compound might interfere with the pathways involved in chitin synthesis in insects .

Result of Action

Based on the known effects of related compounds, it can be inferred that this compound might cause disruption of the insect cuticle, leading to the death of the insect .

Action Environment

Related compounds such as n-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamine have been noted for their potential for particle-bound transport in the environment , suggesting that similar environmental factors might influence the action of this compound.

特性

IUPAC Name |

4-(2,6-difluorobenzoyl)-1-methylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-16-6-8(5-9(16)7-17)13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMCVUQNBLGPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=O)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2967103.png)

![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)

![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)